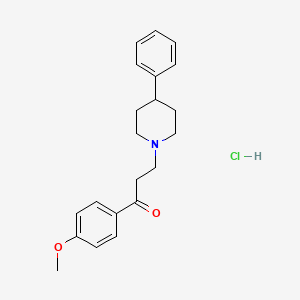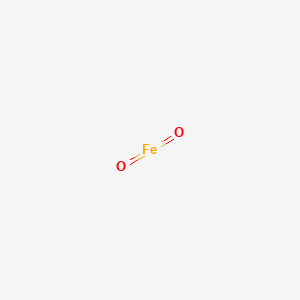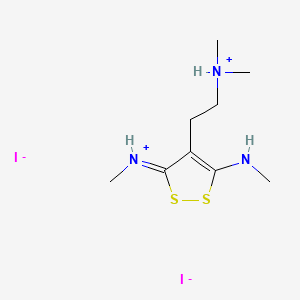
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a dithiolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide typically involves multiple steps, starting with the preparation of the dithiolium core. This is followed by the introduction of methylamino and dimethylamino groups through nucleophilic substitution reactions. The final step involves the iodination to form the iodide hydriodide salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
化学反応の分析
Types of Reactions
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide involves its interaction with molecular targets through its amino and dithiolium groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and protein interactions.
類似化合物との比較
Similar Compounds
- 3,5-Bis(dimethylamino)methylphenol
- Pinacol boronic esters
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide stands out due to its unique combination of amino and dithiolium groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
102107-40-4 |
|---|---|
分子式 |
C9H19I2N3S2 |
分子量 |
487.2 g/mol |
IUPAC名 |
dimethyl-[2-[3-(methylamino)-5-methylazaniumylidenedithiol-4-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C9H17N3S2.2HI/c1-10-8-7(5-6-12(3)4)9(11-2)14-13-8;;/h10H,5-6H2,1-4H3;2*1H |
InChIキー |
WFYGFZIEOONKHN-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=[NH+]C)SS1)CC[NH+](C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
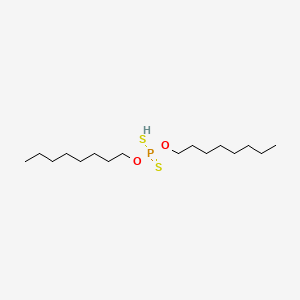
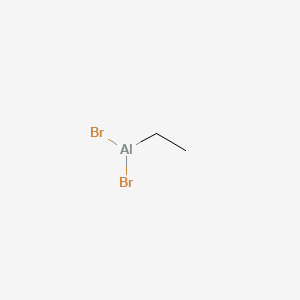


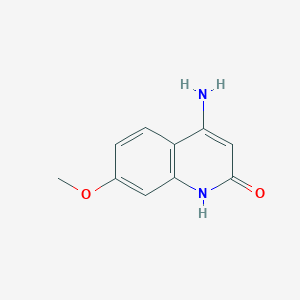

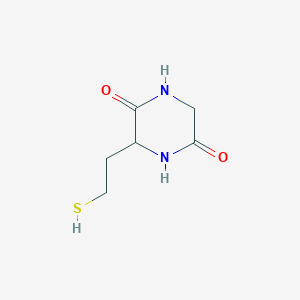
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

